molecular formula C10H18N2O2 B13174540 N-[(3-hydroxypyrrolidin-3-yl)methyl]cyclobutanecarboxamide

N-[(3-hydroxypyrrolidin-3-yl)methyl]cyclobutanecarboxamide

Cat. No.: B13174540
M. Wt: 198.26 g/mol
InChI Key: IRHVUTNJIOQGEU-UHFFFAOYSA-N
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Description

N-[(3-hydroxypyrrolidin-3-yl)methyl]cyclobutanecarboxamide is a chemical compound with the molecular formula C10H18N2O2 and a molecular weight of 198.26 g/mol . This compound features a cyclobutanecarboxamide core with a hydroxypyrrolidinylmethyl substituent, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-hydroxypyrrolidin-3-yl)methyl]cyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with 3-hydroxypyrrolidine in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[(3-hydroxypyrrolidin-3-yl)methyl]cyclobutanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

    Substitution: Tosyl chloride (TsCl) in pyridine followed by nucleophiles like sodium azide (NaN3).

Major Products Formed

Scientific Research Applications

N-[(3-hydroxypyrrolidin-3-yl)methyl]cyclobutanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-hydroxypyrrolidin-3-yl)methyl]cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and amide functionality allow it to form hydrogen bonds and other interactions with biological molecules, potentially modulating their activity and leading to various biological effects .

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

N-[(3-hydroxypyrrolidin-3-yl)methyl]cyclobutanecarboxamide

InChI

InChI=1S/C10H18N2O2/c13-9(8-2-1-3-8)12-7-10(14)4-5-11-6-10/h8,11,14H,1-7H2,(H,12,13)

InChI Key

IRHVUTNJIOQGEU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)NCC2(CCNC2)O

Origin of Product

United States

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